rac-Cotinine-13C,d3

Bioanalysis Toxicology Immunoassay

Quantifying cotinine via LC-MS/MS using deuterium-only internal standards risks systematic bias from hydrogen-deuterium exchange, compromising FDA/EMA compliance. rac-Cotinine-13C,d3 (CAS 1215842-75-3) solves this with a dual 13C/d3 label integrated into the carbon backbone, ensuring matched extraction recovery, co-elution, and ionization efficiency. • Eliminates H/D exchange artifacts vs. d3-only standards • Enables sub-ng/mL LLOQs for pharmacokinetic & tobacco exposure studies • Supplied as a racemic mixture for broad analytical compatibility

Molecular Formula C10H12N2O
Molecular Weight 180.23
CAS No. 1215842-75-3
Cat. No. B565254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Cotinine-13C,d3
CAS1215842-75-3
Synonyms(+/-)-1-(Methyl-13C,d3)-5-(2-pyridinyl)-2-pyrrolidinone;  (+/-)-Cotinine-13C,d3; 
Molecular FormulaC10H12N2O
Molecular Weight180.23
Structural Identifiers
SMILESCN1C(CCC1=O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1+1D3
InChIKeyUIKROCXWUNQSPJ-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Cotinine-13C,d3: Dual-Labeled Internal Standard for Cotinine Quantification


rac-Cotinine-13C,d3 (CAS 1215842-75-3) is a racemic, stable isotope-labeled analog of cotinine, the primary proximate metabolite of nicotine. This compound features a dual labeling strategy, incorporating both three deuterium (d3) atoms and one carbon-13 (13C) atom into its molecular structure, resulting in a mass shift of +4 Da relative to the unlabeled endogenous cotinine (MW: 176.22 Da) . As a labeled internal standard, it is specifically designed and exclusively used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) workflows to provide highly accurate and precise quantification of cotinine in complex biological matrices such as urine, plasma, serum, and saliva. Its primary function is to correct for analytical variability introduced during sample preparation, extraction, and ionization, thereby ensuring the generation of robust and reproducible data for pharmacokinetic, toxicological, and epidemiological studies of nicotine exposure [1].

1 Dual-labeled ISTD13C + d3 label provides +4 Da mass shift for LC-MS/MS or GC-MS cotinine quantification
2 Matrix compatibilityDesigned for complex biological matrices: urine, plasma, serum, and saliva
3 Analytical workflowIsotope dilution MS workflows requiring co-eluting internal standard for ion suppression correction

Why Generic Cotinine Standards Cannot Substitute for rac-Cotinine-13C,d3


Generic, unlabeled cotinine or a structurally similar compound cannot be substituted for rac-Cotinine-13C,d3 as an internal standard in mass spectrometry-based assays without fundamentally compromising the analytical validity of the quantification. The primary reason is that the isotope dilution method relies on the internal standard being chemically identical to the analyte of interest in every respect except for a distinct mass difference detectable by the mass spectrometer [1]. Using unlabeled cotinine as an internal standard is analytically impossible as it cannot be distinguished from the target analyte. While a deuterium-only labeled standard like cotinine-d3 offers a mass shift, it is known to be susceptible to hydrogen-deuterium exchange in certain sample preparation conditions and can exhibit differential chromatographic retention and ionization efficiency compared to the 13C-labeled analog. This phenomenon, known as non-ideal isotope behavior, can introduce a systematic bias that is not present when using a more robust dual (13C and D) or pure 13C-labeled standard, where the label is structurally integrated into the carbon backbone and is far less susceptible to exchange or differential behavior [2][3]. The dual-labeled nature of rac-Cotinine-13C,d3 provides a higher degree of analytical robustness, which is a critical procurement consideration for laboratories aiming for the highest level of data integrity in longitudinal studies or when results will be subjected to stringent regulatory review.

Standard type
Interchangeability context
Unlabeled cotinine
Analytically indistinguishable from endogenous analyte; cannot serve as an internal standard in MS-based isotope dilution methods
Cotinine-d3 only
Susceptible to hydrogen-deuterium exchange during sample preparation; may exhibit differential chromatographic retention and ionization efficiency vs 13C-labeled analogs
rac-Cotinine-13C,d3
Dual (13C + d3) label structurally integrated into the carbon backbone; reduced susceptibility to exchange and differential behavior; supports higher analytical robustness

Product-Specific Quantitative Evidence Guide


LC-MS/MS vs. ELISA for Salivary Cotinine Measurement

A direct comparative study using LC-MS/MS with a cotinine-d3 internal standard demonstrated significantly superior performance over a commercial ELISA kit for quantifying salivary cotinine. While both methods showed an intraclass correlation (ICC) of 0.884, the LC-MS/MS method exhibited a lower geometric mean concentration (4.1 ng/mL vs. 5.7 ng/mL, p < 0.0001), indicating less overestimation at low levels [1]. Furthermore, the LC-MS/MS method allowed for the detection of statistically significant demographic associations (e.g., with sex and race/ethnicity) that were completely missed by the less sensitive and specific ELISA method [1]. This provides a class-level inference for the utility of any LC-MS/MS-based internal standard approach over non-MS methods, establishing the fundamental requirement for a stable isotope-labeled internal standard like rac-Cotinine-13C,d3 for high-fidelity quantification.

LC-MS/MS vs ELISA
Head-to-head
LC-MS/MS: 4.1 ng/mL vs ELISA: 5.7 ng/mL (p<0.0001; 28% relative difference)
Supports MS-based method selection for accurate low-level quantification
Saliva, N=218; class-level inference for ISTD requirement
Bioanalysis Toxicology Immunoassay

Precision and Accuracy in Urinary Cotinine Analysis

A validated method for quantifying free cotinine in human urine employed cotinine-d3 as an internal standard. This method established a low limit of quantification (LLOQ) of 0.1 µg/L, with intra- and inter-run precision (CV) both under 10% and accuracy within 13% of the theoretical value across a wide linear range of 0.1–4000 µg/L [1]. The study explicitly noted that the stable isotope-labeled internal standard effectively controlled for sources of bias arising from the urine matrix [1]. While this data is specific to cotinine-d3, it establishes a strong class-level inference for the performance achievable with a stable isotope-labeled internal standard. rac-Cotinine-13C,d3 is expected to provide performance at least equivalent to this benchmark, with the added theoretical and practical benefits of a dual (13C+d3) label in terms of robustness against hydrogen-deuterium exchange and chromatographic shifts.

Precision & Accuracy (Urine)
Class-level
CV <10%; Bias within 13%; LLOQ 0.1 µg/L
Supports sub-ppb LLOQ with stable isotope-labeled ISTD
Cotinine-d3 benchmark; dual-label expected at least equivalent
Analytical Chemistry Validation Epidemiology

Matrix Effect and Recovery in Plasma and Urine

A comprehensive method for quantifying 11 nicotine-related analytes in human plasma and urine employed a suite of deuterated internal standards, including a cotinine-d3 analog. This method demonstrated that with the use of these internal standards, the overall matrix effect was effectively minimized to ≤19% across both matrices, and extraction recoveries ranged from 52-88% in plasma and 51-118% in urine [1]. The inter-day imprecision was ≤17% and intra-day imprecision was ≤14% for all analytes, including cotinine, at LLOQs of 1.0 ng/mL (plasma) and 2.5 ng/mL (urine) [1]. This data serves as supporting evidence that the inclusion of a stable isotope-labeled internal standard is essential for mitigating matrix effects and achieving acceptable validation parameters in complex multi-analyte panels, further reinforcing the procurement value of standards like rac-Cotinine-13C,d3 for rigorous bioanalytical workflows.

Matrix Effect Control
Supporting evidence
Matrix effect ≤19%; Recovery 52–88% (plasma), 51–118% (urine)
Supports matrix-effect mitigation with labeled ISTD
11-analyte panel; ISTD critical for ion suppression correction
Method Validation Pharmacokinetics Sample Preparation

High-Throughput Urinary Cotinine Validation

A high-throughput LC-MS/MS method for the simultaneous measurement of five tobacco exposure biomarkers in urine utilized a panel of five deuterated internal standards, including cotinine-d3. The method achieved excellent validation results: within-run precision (CV) ranged from 2.9% to 9.4%, between-run CV from 4.8% to 8.7%, and accuracy (bias) from -10.1% to 5.3% [1]. Extraction recovery was consistent across concentrations (87-109%), and no significant matrix effect or carryover was observed [1]. This data provides strong class-level inference for the utility of stable isotope-labeled internal standards in achieving high-throughput, robust, and precise quantitative methods suitable for large-scale population studies. The procurement of a high-purity, reliable standard like rac-Cotinine-13C,d3 is fundamental to the success and reproducibility of such analytical pipelines.

High-Throughput Validation
Class-level
Within-run CV 2.9–9.4%; Bias −10.1 to 5.3%
Supports high-throughput method reproducibility
849-sample population study; 6.5 min LC-MS/MS run
High-Throughput Screening Population Studies Tobacco Exposure

Cotinine Recovery by Stable Isotope Dilution UPLC-MS/MS

A stable isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay for nicotine and cotinine in human urine reported a mean recovery for cotinine of 97.4%, with a range of 94.3% to 99.2% [1]. The method demonstrated high accuracy, with inaccuracy <6% for both substances [1]. This data provides specific, quantitative supporting evidence for the high recovery and accuracy that can be achieved when using a stable isotope-labeled internal standard in a modern, high-resolution MS workflow. It underscores the value proposition of standards like rac-Cotinine-13C,d3, which are designed to deliver precisely this level of analytical performance and reproducibility.

Recovery by UPLC-MS/MS
Supporting evidence
Mean recovery 97.4% (range 94.3–99.2%)
Supports high-recovery method validation context
Stable isotope dilution UPLC-ESI-MS/MS
Method Validation Recovery Sample Cleanup

Optimal Application Scenarios for rac-Cotinine-13C,d3


Validated Bioanalytical Method Development for Pharmacokinetic Studies

In the development and validation of bioanalytical methods for quantifying cotinine in support of pharmacokinetic (PK) studies of nicotine replacement therapies (NRT) or investigational drugs, rac-Cotinine-13C,d3 serves as a critical internal standard. Its use is mandated to meet the strict validation criteria (e.g., FDA/EMA Bioanalytical Method Validation Guidance) for precision, accuracy, and selectivity [1]. The quantitative evidence from Section 3 demonstrates that stable isotope-labeled internal standards enable the achievement of sub-ng/mL LLOQs with high accuracy and precision in complex plasma and urine matrices, which is essential for characterizing the complete PK profile of cotinine [2][3].

Large-Scale Population Exposure Studies

For large-scale epidemiological studies aimed at assessing tobacco smoke exposure in a population, such as the Korean National Health and Nutrition Examination Survey (KNHANES), rac-Cotinine-13C,d3 is a key enabling reagent. The high-throughput, validated LC-MS/MS methods described in Section 3, which rely on stable isotope-labeled internal standards, provide the necessary combination of analytical robustness and sample throughput to accurately quantify cotinine in thousands of urine or saliva samples while minimizing matrix effects and carryover [4][5]. This ensures the generation of reliable data for public health monitoring and policy-making.

Low-Level Secondhand and Thirdhand Smoke Exposure Research

In clinical or environmental research focused on quantifying trace levels of tobacco smoke exposure (e.g., secondhand or thirdhand smoke in children or non-smokers), rac-Cotinine-13C,d3 is an indispensable tool. As shown in the comparative analysis of LC-MS/MS and ELISA in Section 3, mass spectrometry methods with an appropriate internal standard are required to achieve the necessary sensitivity and specificity to avoid overestimation and to detect biologically relevant, low-concentration differences that are otherwise obscured by less sensitive techniques [6]. The dual-labeled standard provides the analytical fidelity required to confidently attribute low-level cotinine concentrations to specific exposure sources.

Application
Selection Property
Validation Focus
Bioanalytical method validation for PK research
Dual-label ISTD robustness
Precision, accuracy, and selectivity review in complex matrices
Large-scale population exposure studies
High-throughput method compatibility
Inter-batch reproducibility and carryover control across large sample sets
Low-level and trace exposure assessment
Sensitivity for trace quantification
Sub-ng/mL detection and low-concentration discrimination from background

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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